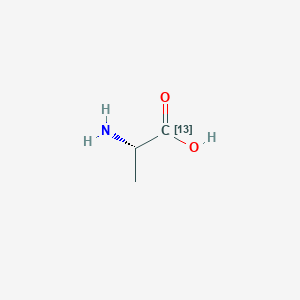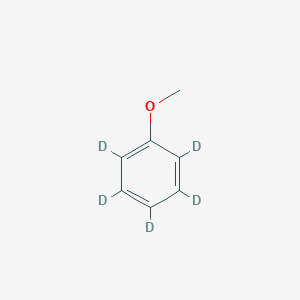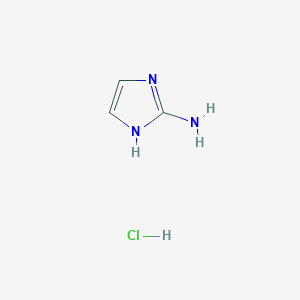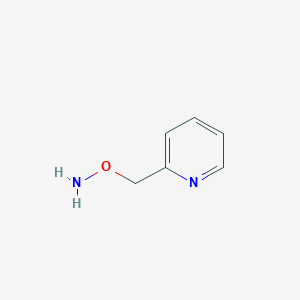
Butanoic-d7 acid
Übersicht
Beschreibung
Buttersäure-d7, auch bekannt als Butansäure-d7, ist ein stabiles Isotop und eine deuterierte Form der Buttersäure. In dieser Verbindung werden alle Alkylprotonen durch Deuterium (D) ersetzt. Seine chemische Formel lautet CD₃(CD₂)₂CO₂H, und sein Molekulargewicht beträgt ca. 95,15 g/mol . Buttersäure-d7 wird häufig als interner Standard in verschiedenen analytischen Verfahren eingesetzt.
Wirkmechanismus
Target of Action
Butyric-d7 acid, also known as Butanoic-d7 acid, primarily targets histone deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function plays a crucial role in cell cycle progression, survival, and differentiation .
Mode of Action
Butyric-d7 acid acts as an inhibitor of HDACs . By inhibiting HDACs, it prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure. This relaxed structure allows for increased gene transcription, which can lead to various cellular effects .
Biochemical Pathways
The inhibition of HDACs by Butyric-d7 acid affects several biochemical pathways. It leads to the induction of differentiation and cell cycle arrest at the G0 phase . It also triggers apoptosis , the programmed cell death, thereby inhibiting proliferation in a variety of cancer cells .
Result of Action
The action of Butyric-d7 acid results in several molecular and cellular effects. It decreases the expression of IFN-γ-related signaling genes and metastatic genes in certain types of cancer cells . It has also been shown to reduce tumor growth in certain mouse models when administered at specific doses .
Action Environment
The action, efficacy, and stability of Butyric-d7 acid can be influenced by various environmental factors. It’s worth noting that as a short-chain fatty acid, Butyric-d7 acid is produced predominantly by bacterial fermentation of dietary fiber in the colon , suggesting that diet and gut microbiota could potentially influence its levels and effects.
Biochemische Analyse
Biochemical Properties
Butyric-d7 acid plays a significant role in biochemical reactions, particularly as an inhibitor of histone deacetylase (HDAC). This inhibition leads to the accumulation of acetylated histones, which can affect gene expression . Butyric-d7 acid interacts with various enzymes and proteins, including HDAC, and influences their activity. The nature of these interactions involves the binding of butyric-d7 acid to the active sites of these enzymes, thereby inhibiting their function . This interaction is crucial in regulating gene expression and cellular differentiation.
Cellular Effects
Butyric-d7 acid has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, butyric-d7 acid induces differentiation, cell cycle arrest at the G0 phase, and apoptosis in a variety of cancer cells when used at specific concentrations . Additionally, it decreases the expression of interferon-gamma-related signaling genes and metastatic genes in human lung cancer cells . These effects highlight the potential therapeutic applications of butyric-d7 acid in cancer treatment.
Molecular Mechanism
The molecular mechanism of butyric-d7 acid involves its role as an HDAC inhibitor. By inhibiting HDAC, butyric-d7 acid leads to the accumulation of acetylated histones, which in turn affects gene expression . This compound also interacts with G protein-coupled receptors (GPRs) and serves as a substrate that is metabolized intercellularly . These interactions at the molecular level contribute to the regulation of various cellular processes, including differentiation, apoptosis, and cell cycle arrest.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of butyric-d7 acid can change over time. The stability of butyric-d7 acid is maintained under specific storage conditions, such as at -20°C . Over time, butyric-d7 acid can degrade, which may influence its effectiveness in biochemical assays. Long-term studies have shown that butyric-d7 acid can have sustained effects on cellular function, including prolonged inhibition of HDAC activity and sustained changes in gene expression .
Dosage Effects in Animal Models
The effects of butyric-d7 acid vary with different dosages in animal models. At lower doses, butyric-d7 acid can effectively inhibit HDAC activity and induce cellular differentiation without causing significant toxicity . At higher doses, butyric-d7 acid may exhibit toxic or adverse effects, including reduced cell viability and increased apoptosis . These dosage-dependent effects are crucial for determining the therapeutic window for potential clinical applications.
Metabolic Pathways
Butyric-d7 acid is involved in various metabolic pathways, including those related to short-chain fatty acids (SCFAs). It interacts with enzymes such as butyryl-CoA dehydrogenase and acetyl-CoA transferase, which are involved in the metabolism of SCFAs . These interactions can affect metabolic flux and the levels of metabolites within cells. Butyric-d7 acid also plays a role in the regulation of energy metabolism and lipid synthesis .
Transport and Distribution
Within cells and tissues, butyric-d7 acid is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and localization of butyric-d7 acid within various cellular compartments. The distribution of butyric-d7 acid can influence its accumulation and effectiveness in different tissues, thereby affecting its overall biological activity .
Subcellular Localization
The subcellular localization of butyric-d7 acid is influenced by targeting signals and post-translational modifications. Butyric-d7 acid can be directed to specific compartments or organelles within the cell, where it exerts its activity . For example, the localization of butyric-d7 acid to the nucleus is essential for its role in inhibiting HDAC and regulating gene expression . These localization mechanisms are critical for the precise regulation of cellular processes by butyric-d7 acid.
Vorbereitungsmethoden
Synthesewege: Buttersäure-d7 kann durch Deuterierung von Buttersäure (CH₃CH₂CH₂CO₂H) mit Deuteriumgas oder deuterierten Reagenzien synthetisiert werden. Der Prozess beinhaltet das Ersetzen der Wasserstoffatome durch Deuteriumatome.
Reaktionsbedingungen: Die Deuterierungsreaktion erfolgt typischerweise unter milden Bedingungen, wie z. B. Raumtemperatur und Atmosphärendruck. Deuteriumgas (D₂) oder deuterierte Reagenzien werden dem Ausgangsmaterial zugeführt, wodurch Buttersäure-d7 entsteht.
Industrielle Produktionsverfahren: Die industrielle Produktion von Buttersäure-d7 kann spezielle Anlagen umfassen, die für die Isotopenmarkierung ausgestattet sind. Aufgrund seiner spezifischen Verwendung als interner Standard wird es hauptsächlich in Forschungslaboren hergestellt.
Analyse Chemischer Reaktionen
Reaktionstypen: Buttersäure-d7 kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Es kann zu Buttersäureanhydrid oder anderen Derivaten oxidiert werden.
Reduktion: Die Reduktion von Buttersäure-d7 ergibt Butyraldehyd oder Butanol.
Substitution: Substitutionsreaktionen können an der Carboxygruppe oder der Alkylkette auftreten.
Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Chromsäure (H₂CrO₄).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄).
Substitution: Säurechloride (z. B. Thionylchlorid) oder basenkatalysierte Veresterung.
Hauptprodukte: Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab. Zum Beispiel:
- Oxidation: Buttersäureanhydrid oder andere Oxidationsprodukte.
- Reduktion: Butyraldehyd oder Butanol.
Wissenschaftliche Forschungsanwendungen
Buttersäure-d7 findet Anwendungen in:
LC-MS-Quantitativer Analyse: Wird als interner Standard zur Quantifizierung von Pflanzenölen und -fetten verwendet .
GC-MS-Analyse: Wird bei der Analyse von kurzkettigen Fettsäuren (SCFAs) in Nierenproben eingesetzt .
5. Wirkmechanismus
Der genaue Mechanismus, durch den Buttersäure-d7 seine Wirkungen ausübt, hängt vom Kontext ab. Es kann Interaktionen mit spezifischen molekularen Zielstrukturen oder Signalwegen beinhalten. Weitere Forschung ist erforderlich, um seine genauen Mechanismen zu klären.
Vergleich Mit ähnlichen Verbindungen
Buttersäure-d7 ist aufgrund seiner Isotopenmarkierung einzigartig. Ähnliche Verbindungen umfassen:
Buttersäure (CH₃CH₂CH₂CO₂H): Die nicht deuterierte Form.
Propionsäure-d5 (CD₃CH₂CO₂H): Eine weitere deuterierte kurzkettige Fettsäure.
Isobuttersäure-d7 (CD₃CH(CH₃)CO₂H): Eine verwandte deuterierte Verbindung .
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,4-heptadeuteriobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIUCNNQQJTOY-NCKGIQLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480870 | |
| Record name | Butyric-d7 acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73607-83-7 | |
| Record name | Butyric-d7 acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73607-83-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B1280912.png)











![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine](/img/structure/B1280945.png)

